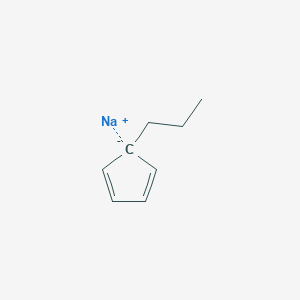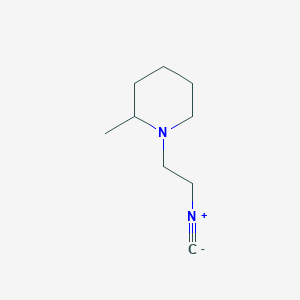![molecular formula C14H20O5 B12574776 benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol CAS No. 192506-34-6](/img/structure/B12574776.png)
benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol is a chemical compound with the molecular formula C₁₄H₂₀O₅ and a molecular weight of 268.306 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a 1,3-dioxolane ring, which is further substituted with a 2,2-dimethyl group and an ethanol chain. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol typically involves the esterification of benzoic acid with 2,2-dimethyl-1,3-dioxolane-4-ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and scalability of the product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
Benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
2,2-Dimethyl-1,3-dioxolane-4-ethanol: A dioxolane derivative used in organic synthesis.
Ethyl benzoate: An ester of benzoic acid with applications in flavoring and fragrance
Uniqueness
Benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzoic acid and dioxolane moieties allows for diverse applications and interactions that are not observed in simpler compounds .
Properties
CAS No. |
192506-34-6 |
|---|---|
Molecular Formula |
C14H20O5 |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol |
InChI |
InChI=1S/C7H14O3.C7H6O2/c1-7(2)9-5-6(10-7)3-4-8;8-7(9)6-4-2-1-3-5-6/h6,8H,3-5H2,1-2H3;1-5H,(H,8,9)/t6-;/m1./s1 |
InChI Key |
OQPXMWQVDJOHMX-FYZOBXCZSA-N |
Isomeric SMILES |
CC1(OC[C@H](O1)CCO)C.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC1(OCC(O1)CCO)C.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


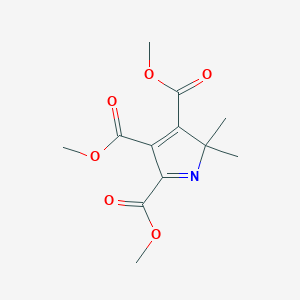

![2,2'-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid](/img/structure/B12574698.png)
![Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate](/img/structure/B12574715.png)
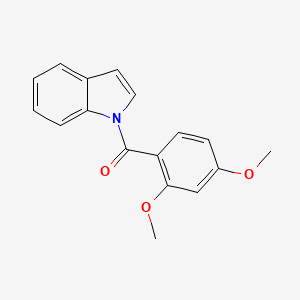

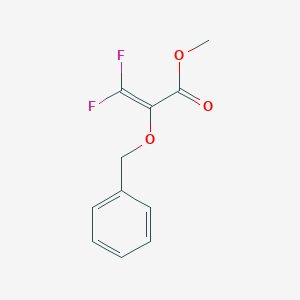
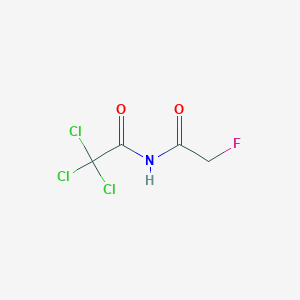
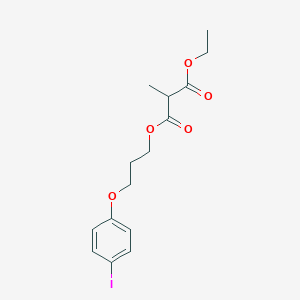

![N-[(Chloroimino)acetyl]-L-phenylalanine](/img/structure/B12574754.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-2,3-dioxoquinoxalin-1-yl]acetate](/img/structure/B12574757.png)
